(1R,2R)-2-(2-Methoxyethoxy)cyclohexan-1-amine
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Overview
Description
“rac-(1R,2R)-2-(2-methoxyethoxy)cyclohexan-1-amine” is a chiral amine compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a cyclohexane ring substituted with an amine group and a methoxyethoxy group, making it an interesting subject for chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “rac-(1R,2R)-2-(2-methoxyethoxy)cyclohexan-1-amine” typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone as the starting material.
Formation of Intermediate: The cyclohexanone undergoes a reaction with a suitable amine to form an intermediate.
Substitution Reaction: The intermediate is then reacted with 2-methoxyethanol under specific conditions to introduce the methoxyethoxy group.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of “rac-(1R,2R)-2-(2-methoxyethoxy)cyclohexan-1-amine” would involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming corresponding oxides or ketones.
Reduction: Reduction reactions may convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The methoxyethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.
Synthesis: It can be used as a building block in the synthesis of more complex molecules.
Biology
Biochemical Studies: The compound may be used in studies to understand its interaction with biological molecules and pathways.
Medicine
Drug Development:
Industry
Material Science: The compound may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which “rac-(1R,2R)-2-(2-methoxyethoxy)cyclohexan-1-amine” exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The methoxyethoxy group may enhance its binding affinity and specificity, leading to desired biological or chemical outcomes.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanamine: A simpler amine compound with a cyclohexane ring.
2-Methoxyethanol: A compound with a methoxyethoxy group but lacking the cyclohexane ring.
Uniqueness
“rac-(1R,2R)-2-(2-methoxyethoxy)cyclohexan-1-amine” is unique due to the combination of the cyclohexane ring, amine group, and methoxyethoxy group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H19NO2 |
---|---|
Molecular Weight |
173.25 g/mol |
IUPAC Name |
(1R,2R)-2-(2-methoxyethoxy)cyclohexan-1-amine |
InChI |
InChI=1S/C9H19NO2/c1-11-6-7-12-9-5-3-2-4-8(9)10/h8-9H,2-7,10H2,1H3/t8-,9-/m1/s1 |
InChI Key |
JOZSAZCGWGBUCD-RKDXNWHRSA-N |
Isomeric SMILES |
COCCO[C@@H]1CCCC[C@H]1N |
Canonical SMILES |
COCCOC1CCCCC1N |
Origin of Product |
United States |
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